Zuclomiphene Citrate

Catalog No.
S1526544
CAS No.
7619-53-6
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zuclomiphene Citrate

CAS Number

7619-53-6

Product Name

Zuclomiphene Citrate

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N

SMILES

Array

Synonyms

(Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate (1:1); (Z)-2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine Citrate (1:1); (Z)-Clomiphene Citrate; Clomiphene A Citrate; NSC 151466; Zu

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Clomifene citrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756698. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Zuclomiphene Citrate (CAS 7619-53-6) is the cis-isomer and the primary estrogenic component of the widely used selective estrogen receptor modulator (SERM), clomiphene citrate. While the racemic mixture is standard in clinical applications, pure Zuclomiphene Citrate is procured by analytical, pharmacokinetic, and toxicological laboratories to isolate its distinct pharmacological profile. Characterized by a remarkably prolonged elimination half-life, specific CYP3A4/5 metabolic routing, and estrogen receptor agonist activity, zuclomiphene behaves fundamentally differently from its trans-isomer counterpart, enclomiphene [1]. For industrial and research buyers, securing high-purity Zuclomiphene Citrate is critical for anti-doping reference standards, isolated drug-drug interaction (DDI) assays, and reproductive toxicology models where the mixed agonist/antagonist effects of racemic clomiphene would compromise data integrity.

Procuring racemic clomiphene citrate (typically a 62:38 mixture of enclomiphene and zuclomiphene) as a substitute for pure Zuclomiphene Citrate introduces severe confounding variables in both in vitro and in vivo workflows. Because zuclomiphene possesses a half-life of approximately 30 days compared to enclomiphene's 10.5 hours, any chronic dosing of the racemic mixture results in disproportionate zuclomiphene accumulation, dynamically altering the systemic isomer ratio over time [1]. Furthermore, because zuclomiphene acts as an estrogen receptor agonist while enclomiphene is an antagonist, utilizing the mixture results in competing pharmacodynamic signals that mask zuclomiphene's specific suppressive effects on the hypothalamic-pituitary-gonadal axis. Consequently, for precise metabolic profiling, long-term toxicity modeling, or analytical calibration, the pure zuclomiphene isomer cannot be substituted with the racemic blend.

Divergent Pharmacokinetic Half-Life and Serum Accumulation

In comparative pharmacokinetic evaluations, Zuclomiphene Citrate exhibits a vastly prolonged clearance profile compared to its trans-isomer counterpart. Clinical serum analyses demonstrate that while enclomiphene clears rapidly, zuclomiphene accumulates significantly during chronic administration, resulting in a heavily skewed isomeric ratio in vivo[1].

Evidence DimensionElimination half-life and chronic serum ratio
Target Compound DataZuclomiphene: ~30 days half-life; accumulates to a median 44.0 ng/mL in serum
Comparator Or BaselineEnclomiphene: 10.5 hours half-life; median 2.2 ng/mL in serum
Quantified DifferenceZuclomiphene exhibits a ~68-fold longer half-life, driving a 20:1 (Zuclomiphene:Enclomiphene) serum accumulation ratio during long-term dosing.
ConditionsHuman serum analysis following long-term daily administration of 25 mg racemic clomiphene citrate.

Procuring the pure zuclomiphene isomer is mandatory for accurate long-term pharmacokinetic modeling, as racemic mixtures will inherently skew toward zuclomiphene dominance over time, destroying assay reproducibility.

Isomer-Specific Cytochrome P450 Metabolic Routing

Metabolic profiling reveals that the geometric isomers of clomiphene do not share the same enzymatic degradation pathways. Zuclomiphene is primarily metabolized by the CYP3A family, whereas enclomiphene relies on a completely different cytochrome P450 enzyme [1].

Evidence DimensionPrimary hepatic metabolic pathway
Target Compound DataZuclomiphene: Metabolized primarily by CYP3A4 and CYP3A5
Comparator Or BaselineEnclomiphene: Metabolized primarily by CYP2D6
Quantified DifferenceComplete divergence in primary CYP450 clearance mechanisms.
ConditionsIn vitro and in vivo pharmacokinetic metabolic mapping.

Laboratories conducting drug-drug interaction (DDI) or hepatic clearance assays must use pure Zuclomiphene Citrate to isolate CYP3A4/5 kinetics without CYP2D6 confounding, ensuring assay reproducibility.

Opposing Pharmacodynamic Effects on the HPG Axis

Unlike the antagonistic trans-isomer, Zuclomiphene acts as an estrogen receptor agonist, producing suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis at high concentrations. In vivo models demonstrate that high-dose administration of zuclomiphene actively suppresses gonadotropins and arrests spermatogenesis, directly contrasting with enclomiphene's stimulatory profile [1].

Evidence DimensionImpact on testicular function and gonadotropins
Target Compound DataZuclomiphene (40 mg/kg/day): Induces testicular degeneration and arrests spermatogenesis
Comparator Or BaselineEnclomiphene (equivalent dosing): Stimulates LH/FSH and increases serum testosterone
Quantified DifferenceZuclomiphene exerts a negative feedback (agonist) effect, suppressing the HPG axis, whereas enclomiphene exerts a positive (antagonist) effect.
ConditionsChronic high-dose administration in male murine models.

For reproductive toxicology and endocrinology research, pure zuclomiphene is required to study estrogenic SERM toxicity without the neutralizing effects of an antagonist.

Analytical Reference Standards for Anti-Doping Compliance

Due to its highly prolonged half-life, zuclomiphene and its metabolites remain detectable in urine for months following administration. Pure Zuclomiphene Citrate is strictly required as a primary reference standard in WADA-accredited laboratories to calibrate mass spectrometry equipment for long-term SERM detection [1].

Isolated CYP450 Metabolic and DDI Profiling

Because zuclomiphene is exclusively metabolized by CYP3A4 and CYP3A5, it is procured for in vitro hepatic clearance assays and drug-drug interaction studies where researchers must avoid the CYP2D6-mediated clearance pathways associated with enclomiphene [2].

Reproductive Toxicology and HPG Axis Modeling

In endocrinology research, zuclomiphene is utilized to model the negative feedback effects of estrogenic SERMs on the hypothalamic-pituitary-gonadal axis. Its pure form is necessary to induce and study targeted gonadotropin suppression and testicular degeneration without the confounding stimulatory effects of antagonistic isomers [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 Da

Monoisotopic Mass

597.2129448 Da

Heavy Atom Count

42

UNII

UY5X264QZV

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Zuclomiphene Citrate is the cis isomer of clomiphene which exhibits weak estrogen agonist activity evaluated for antineoplastic activity against breast cancer. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

Pictograms

Health Hazard

Health Hazard

Other CAS

50-41-9
7619-53-6

Wikipedia

Zuclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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